molecular formula C16H18N2O B1272269 4-(4-Butylphenylazo)phenol CAS No. 2496-21-1

4-(4-Butylphenylazo)phenol

Cat. No. B1272269
CAS RN: 2496-21-1
M. Wt: 254.33 g/mol
InChI Key: FIWNTOUHYJJODB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of azo-phenol derivatives has been extensively studied. The optimized molecular geometry, vibrational frequencies, and chemical shifts of 4-OHFPz were calculated using density functional theory (DFT) and compared with experimental results from X-ray diffraction, showing good agreement . The crystal and molecular structure of 2-methyl-4-(4-methoxyphenylazo)phenol was determined by X-ray single crystal diffraction, and its optimized molecular structure was obtained using PM3 semiempirical quantum mechanical method . These analyses provide detailed insights into the molecular conformations and stability of azo-phenol derivatives.

Chemical Reactions Analysis

The reactivity of azo-phenol derivatives with metals has been a subject of research. Cyclometalated ruthenium(II) carbonyl complexes containing 2-(biphenylazo)phenolate ligands were synthesized, and their structure and catalytic activity towards oxidation and transfer hydrogenation reactions were studied . The phenylmethoxide ligands in Ti complexes exhibited nucleophilic character, demonstrating the ability to bridge two Ti-IV ions . These studies highlight the potential of azo-phenol derivatives in catalysis and their interaction with metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-phenol derivatives are influenced by their molecular structure. The vibrational analysis and calculated NMR data for 4-OHFPz were consistent with experimental spectra, indicating specific physical properties related to its structure . The redox behavior of cyclometalated ruthenium(II) complexes was studied by cyclic voltammetry, revealing an irreversible reduction of the metallic center . The phenol–imidazole pro-ligand, designed to exist as a phenoxyl radical alone and when complexed to copper(II) and zinc(II), showed reversible one-electron oxidation . These properties are crucial for understanding the behavior of azo-phenol derivatives in various applications.

Scientific Research Applications

1. Anaerobic Metabolism and Carboxylation

  • Phenylphosphate Carboxylase in Anaerobic Metabolism : The enzyme system known as phenylphosphate carboxylase, involved in anaerobic metabolism of phenol, demonstrates the biological Kolbe-Schmitt carboxylation. This system catalyzes the isotope exchange between CO2 and the carboxyl group of 4-hydroxybenzoate, suggesting a key role in anaerobic phenol metabolism (Lack & Fuchs, 1992); (Schühle & Fuchs, 2004).

2. Protic Ionic Liquids for Phenol Extraction

  • Use in Ionic Liquids : Protic ammonium-based ionic liquids with carboxylate anions have been used for phenol extraction from aqueous solutions. This demonstrates their potential in environmental applications, particularly in the removal of phenol pollutants (Khan et al., 2021).

3. Antioxidant Activities

  • Antioxidant Potency : Phenolic antioxidants like bis-phenol have shown potent inhibitory effects on certain enzymes. This highlights their potential use in the food industry and in the manufacture of rubbers and plastics (Sokolove et al., 1986).

4. Phenol Alkylation Catalysis

  • Catalysis in Phenol Alkylation : Bronsted acidic ionic liquids with sulfonic acid functionality have been utilized in the tert-butylation of phenol. This suggests their potential application in chemical synthesis and industrial processes (Elavarasan et al., 2011).

5. Role in Phenol Phosphorylation

  • Phenylphosphate Synthase in Phenol Metabolism : The enzyme phenylphosphate synthase, involved in the anaerobic metabolism of phenol, plays a crucial role in the phosphorylation of phenol to phenylphosphate. This indicates its significance in biochemical pathways and potential industrial applications (Narmandakh et al., 2006); (Lack & Fuchs, 2004).

6. Application in Determining Ammonium

  • Berthelot Reaction for Ammonium Determination : Phenolic compounds have been used in the Berthelot reaction for quantitative determination of NH4-N in environmental and biological samples. This highlights their analytical applications in environmental science and agriculture (Rhine et al., 1998).

7. Solvent Extraction and Voltammetric Determination

  • Use in Solvent Extraction : Phenolic compounds have been utilized in the solvent extraction of phenols from aqueous solutions, indicating their importance in environmental monitoring and remediation efforts (Khachatryan et al., 2005).

8. Antifungal Agent Synthesis

  • Synthesis of Antifungal Agents : Phenyl-azo phenol derivatives have shown potential as antifungal agents. This suggests their application in agriculture and pharmaceuticals, particularly in the development of new fungicides (Xu & Zeng, 2010).

9. Role in Cancer Cell Mechanisms

  • Effects on T47D Human Breast Cancer Cells : Selective phenolic acids, including derivatives of 4-hydroxybenzoic acid, have shown antiproliferative and apoptotic effects on cancer cells. This underscores their potential therapeutic applications in oncology (Kampa et al., 2003).

10. Involvement in Anaerobic Metabolism Genes

  • Genetic Aspects in Anaerobic Metabolism : Research on the bacterium Thauera aromatica highlights the genetic elements involved in the anaerobic metabolism of phenol. This offers insights into microbial biotechnology and environmental bioremediation (Breinig et al., 2000).

Safety And Hazards

4-(4-Butylphenylazo)phenol is considered hazardous. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

4-[(4-butylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWNTOUHYJJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420693
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylphenylazo)phenol

CAS RN

2496-21-1
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Taguchi, T Ichikawa, T Kato, H Ohno - RSC advances, 2013 - pubs.rsc.org
We have succeeded in preparing stable nano-segregated mixtures of ionic liquids (ILs) having different polarities. Since a simple combination of immiscible ILs forms stable …
Number of citations: 0 pubs.rsc.org
Y Takahashi, Y Yamamoto, S Hata, Y Kondo - Journal of colloid and …, 2013 - Elsevier
Here, we report unusual behaviour of the viscoelasticity of surfactant aqueous solutions consisting of cationic cetyltrimethylammonium bromide (CTAB) and an anionic photoresponsive …
Number of citations: 0 www.sciencedirect.com
F Hardouin, MF Achard, JI Jin, YK Yun… - The European Physical …, 1998 - Springer
Systematic physical chemistry studies are in progress concerning the occurrence of incommensurate low ordered smectic phases \documentclass[12pt]{minimal} \usepackage{amsmath…
Number of citations: 0 link.springer.com
Y Takahashi, N Koizumi, Y Kondo - Langmuir, 2016 - ACS Publications
The influence of ultraviolet (UV) light irradiation on the emulsification properties of mixtures of an anionic surfactant, sodium dodecyl sulfate (SDS), and a photoresponsive cationic …
Number of citations: 0 pubs.acs.org

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